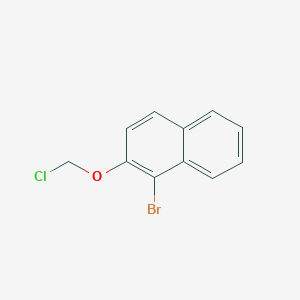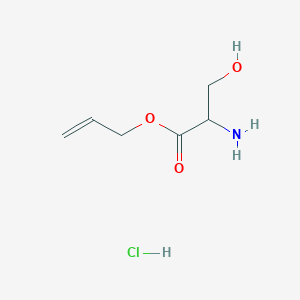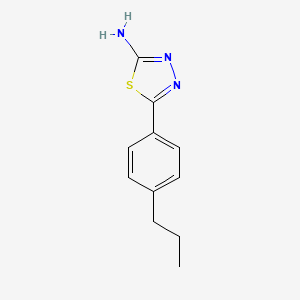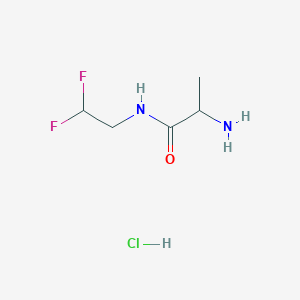
7-(Trifluoromethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. The trifluoromethyl group attached to the chromenone core enhances the compound’s chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-2H-chromen-2-one typically involves the introduction of a trifluoromethyl group into the chromenone structure. One common method is the trifluoromethylation of 2H-chromen-2-one using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize environmentally friendly solvents and catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated quinones, dihydrochromenones, and various substituted chromenones .
Applications De Recherche Scientifique
7-(Trifluoromethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Comparaison Avec Des Composés Similaires
7-Methyl-2H-chromen-2-one: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
7-Ethyl-2H-chromen-2-one: Another analog with an ethyl group instead of a trifluoromethyl group.
7-(Trifluoromethyl)-4H-chromen-4-one: A structural isomer with the trifluoromethyl group at a different position.
Uniqueness: The presence of the trifluoromethyl group in 7-(Trifluoromethyl)-2H-chromen-2-one enhances its chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a more potent and versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H5F3O2 |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
7-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H |
Clé InChI |
HQSQHCZPBHDELI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)







![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)




